molecular formula C17H23NO3 B027388 rac 7-Methoxy Propranolol CAS No. 76275-53-1

rac 7-Methoxy Propranolol

Cat. No. B027388
CAS RN: 76275-53-1
M. Wt: 289.4 g/mol
InChI Key: SHLYYDPCAGPWOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of ring-hydroxylated propranolol isomers, including 7-Methoxy Propranolol, involves alkylation of methoxy-1-naphthols with epichlorohydrin and subsequent reaction with isopropylamine. Specific isomers are prepared through varied synthetic routes, highlighting the complexity and precision required in synthesizing such targeted derivatives. These methods provide the foundation for producing 7-Methoxy Propranolol and its isomers with distinct biological activities, showcasing the importance of synthetic strategy in drug development and chemical research (Oatis, Russell, Knapp, & Walle, 1981).

Molecular Structure Analysis

The molecular structure of 7-Methoxy Propranolol derivatives is characterized by detailed X-ray diffraction and spectroscopic analyses, revealing the orientation of methoxy groups and their impact on the compound's overall conformation. Structural features are critical in determining the interaction of these compounds with biological targets, emphasizing the role of molecular architecture in their biological efficacy and pharmacological profile. Studies on similar compounds demonstrate the utility of theoretical and experimental approaches in elucidating the structural nuances of methoxy-substituted indazoles, providing insights into the structural analysis of 7-Methoxy Propranolol (Sopková-de Oliveira Santos, Collot, & Rault, 2002).

Chemical Reactions and Properties

7-Methoxy Propranolol undergoes various chemical reactions, reflecting its reactivity and interaction with different chemical agents. The understanding of these reactions is crucial for manipulating its chemical structure to enhance its desired properties or reduce its undesired effects. The synthesis and transformation of related compounds, such as 7-methoxyindazole derivatives, provide a framework for understanding the chemical behavior of 7-Methoxy Propranolol, including its potential as a substrate or inhibitor in enzymatic reactions (Schumann et al., 2001).

Physical Properties Analysis

The physical properties of 7-Methoxy Propranolol, including solubility, melting point, and distribution coefficients, are essential for its formulation and application in different contexts. These properties are influenced by the compound's molecular structure and dictate its behavior in biological systems and its suitability for various applications. Research on propranolol and its derivatives highlights the correlation between physical properties and biological activity, underscoring the significance of physical property analysis in the development and application of such compounds (Oatis et al., 1981).

Chemical Properties Analysis

The chemical properties of 7-Methoxy Propranolol, including reactivity, stability, and interaction with biological molecules, are crucial for its pharmacological profile and therapeutic potential. Understanding these properties enables the design of derivatives with optimized efficacy and minimized adverse effects. The exploration of methoxyindazole derivatives as neuronal nitric oxide synthase inhibitors exemplifies the importance of chemical property analysis in identifying and enhancing the therapeutic potential of compounds related to 7-Methoxy Propranolol (Schumann et al., 2001).

Scientific Research Applications

  • Steroidogenesis in Ovary : Ractopamine, a component related to rac 7-Methoxy Propranolol, has been shown to increase the expression of steroidogenic acute regulatory protein (StAR) in granulosa cells, potentially enhancing steroidogenesis in the ovary and disrupting steroid hormone homeostasis (Jiang, Zhu, & Xie, 2018).

  • Muscle Cell cAMP Production : RAC, a stable beta-adrenergic agonist, increases cAMP production in muscle cells, with variations in effectiveness depending on the form (Shappell et al., 2000).

  • Signal Transduction in Fibroblasts : Rac and rho proteins are essential in signal transduction pathways linking growth factors to the organization of polymerized actin in fibroblasts (Ridley et al., 1992).

  • Antihypertensive Effects : Propranolol, part of the rac 7-Methoxy Propranolol, in the form of sustained-release matrix tablets, shows potential for maintaining antihypertensive effects by maintaining plasma concentrations above therapeutic levels (Tambare, Chaudhari, & Kakade, 2021).

  • Enzymatic Resolution for Synthesis : The enzymatic resolution of rac-1 using Bacillus megaterium epoxide hydrolase demonstrates high enantioselectivity and yields, making it a promising method for the enantioselective synthesis of propranolol (Kong et al., 2015).

  • Blocking Sodium Channels : Propranolol blocks cardiac and neuronal voltage-gated sodium channels, which could explain its beneficial effects in treating cardiac arrhythmias and some adverse central nervous system effects (Wang et al., 2010).

Safety And Hazards

Rac-7-Methoxy Propranolol is intended for research use only and is not for human or veterinary use .

properties

IUPAC Name

1-(7-methoxynaphthalen-1-yl)oxy-3-(propan-2-ylamino)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO3/c1-12(2)18-10-14(19)11-21-17-6-4-5-13-7-8-15(20-3)9-16(13)17/h4-9,12,14,18-19H,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHLYYDPCAGPWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=CC2=C1C=C(C=C2)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac 7-Methoxy Propranolol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
rac 7-Methoxy Propranolol
Reactant of Route 2
Reactant of Route 2
rac 7-Methoxy Propranolol
Reactant of Route 3
Reactant of Route 3
rac 7-Methoxy Propranolol
Reactant of Route 4
Reactant of Route 4
rac 7-Methoxy Propranolol
Reactant of Route 5
Reactant of Route 5
rac 7-Methoxy Propranolol
Reactant of Route 6
Reactant of Route 6
rac 7-Methoxy Propranolol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.